molecular formula C5H2F3NO3 B1647453 5-(Trifluoromethyl)isoxazole-4-carboxylic acid CAS No. 1094702-34-7

5-(Trifluoromethyl)isoxazole-4-carboxylic acid

Cat. No.: B1647453
CAS No.: 1094702-34-7
M. Wt: 181.07 g/mol
InChI Key: XDUARVBJHGGPEP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a trifluoromethyl group and a carboxylic acid group. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 5-(Trifluoromethyl)isoxazole-4-carboxylic acid are currently unknown . Isoxazole derivatives can influence a variety of biological processes, but the effects of this particular compound require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester. This intermediate is then combined with sodium acetate or a salt of trifluoroacetic acid in the presence of hydroxylamine sulfate to form ethyl-5-methylisoxazole-4-carboxylate. Subsequent reactions with strong acids and thionyl chloride yield the desired product .

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(Trifluoromethyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 5-Methylisoxazole-4-carboxylic acid
  • 5-Phenylisoxazole-4-carboxylic acid
  • 5-Chloromethylisoxazole-4-carboxylic acid

Comparison: 5-(Trifluoromethyl)isoxazole-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-9-12-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUARVBJHGGPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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